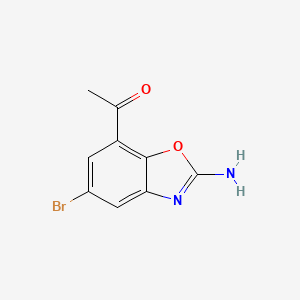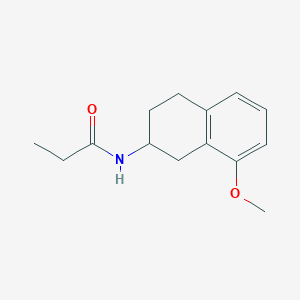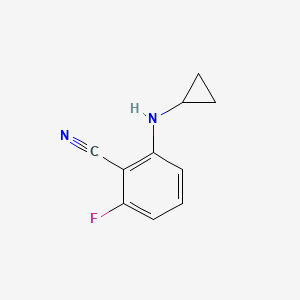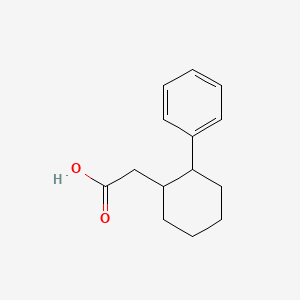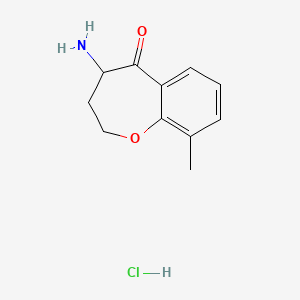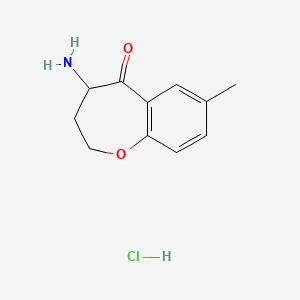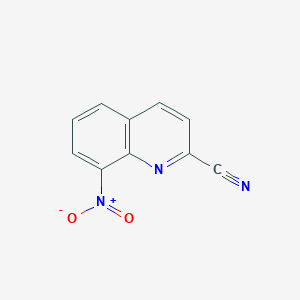
8-Nitroquinoline-2-carbonitrile
Overview
Description
8-Nitroquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C10H5N3O2 and its molecular weight is 199.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Nitroquinoline-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitroquinoline-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactivity in Antimicrobial Agents : 8-Hydroxy-5-nitroquinoline (a related compound) exhibits antimicrobial, anti-inflammatory, and anticancer properties. Its photosensitivity and excited-state proton transfer in an aprotic polar solvent like acetonitrile have been studied, providing insights into its photoreactivity, which is significant for its application in treatments (Ran Wang et al., 2022).
Chemical Transformations : The reaction of nitroquinolines (including 8-nitroquinoline) with potassium cyanide has been investigated, leading to the formation of various compounds. These reactions demonstrate the versatility of nitroquinolines in chemical synthesis, which could be relevant in pharmaceutical and chemical industries (T. Okamoto et al., 1969).
Tpl2 Kinase Inhibition and Anti-inflammatory Activity : Quinoline derivatives, including 8-substituted quinolines, have been studied for their inhibition of Tpl2 kinase and their potential in treating inflammatory diseases. This research highlights the application of nitroquinoline derivatives in medicinal chemistry (N. Green et al., 2007).
Corrosion Inhibition : Quinoline derivatives, including those related to 8-nitroquinoline, have been explored as corrosion inhibitors for metals, indicating their potential industrial applications in protecting metal surfaces (C. Verma et al., 2015).
Antimicrobial Properties of Silver Complexes : Studies on Ag(I) quinoline compounds, including those derived from 8-nitroquinoline, reveal their potent antimicrobial activities. This application is particularly relevant in the development of new antimicrobial agents (A. Massoud et al., 2013).
Environmental Monitoring and Analysis : Research on the voltammetric determination of 8-Nitroquinoline suggests its application in environmental monitoring, particularly in detecting biologically active compounds in water (Tereza Rumlová et al., 2015).
properties
IUPAC Name |
8-nitroquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-8-5-4-7-2-1-3-9(13(14)15)10(7)12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFLCQRIDBIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinoline-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



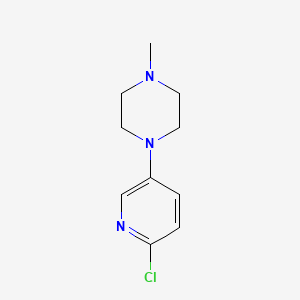
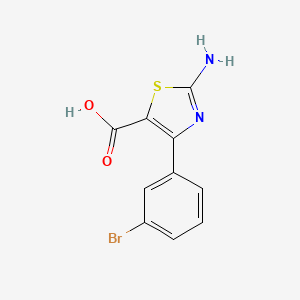
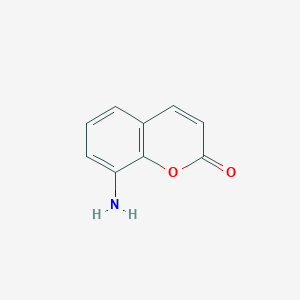
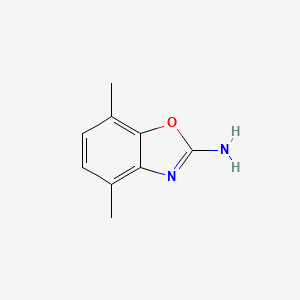
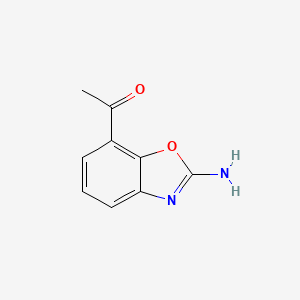
![2-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7905574.png)
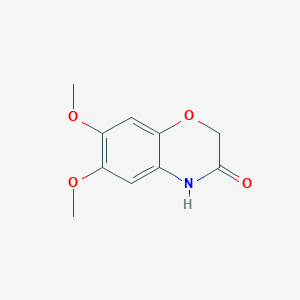
![7-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B7905587.png)
